![molecular formula C15H15Cl2N3 B13875236 3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875236.png)
3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a 4-chlorophenylmethyl group attached to the quinazoline nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzonitrile with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then cyclized to form the quinazoline ring system, followed by the introduction of the amine group at the 2-position. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to altered cellular functions and potential therapeutic effects.
Comparison with Similar Compounds
3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride can be compared with other similar compounds, such as:
3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Investigated for its antiproliferative and apoptotic activities.
The uniqueness of this compound lies in its specific quinazoline core structure and the presence of the 4-chlorophenylmethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15Cl2N3 |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H14ClN3.ClH/c16-13-7-5-11(6-8-13)9-19-10-12-3-1-2-4-14(12)18-15(19)17;/h1-8H,9-10H2,(H2,17,18);1H |
InChI Key |
SILMISUKTBDZKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N=C(N1CC3=CC=C(C=C3)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



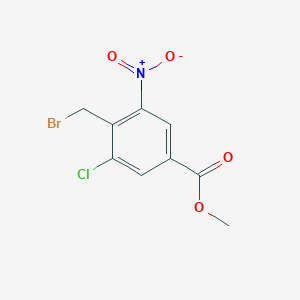
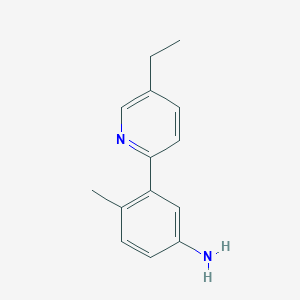
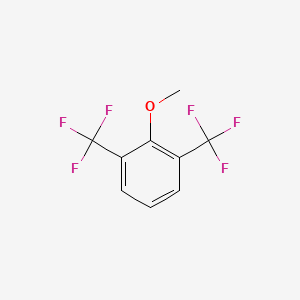

![5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide](/img/structure/B13875171.png)
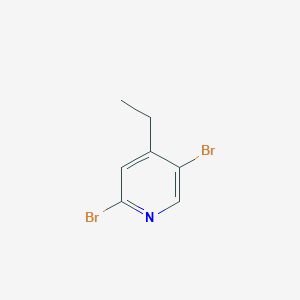
![Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13875180.png)
![Tert-butyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13875199.png)
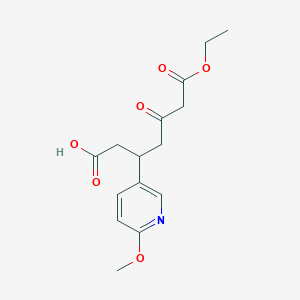
![3-Chloro-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13875206.png)
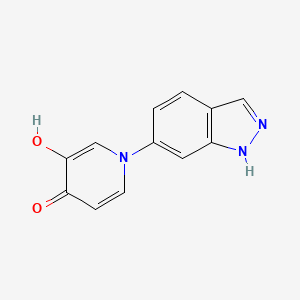
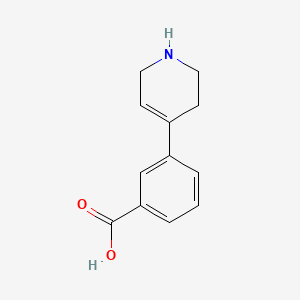
![N-ethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13875232.png)
